

IRAK4-IN-16: A Technical Guide to its Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Its central role in innate immunity has made it a prime target for the development of novel anti-inflammatory therapeutics. **IRAK4-IN-16** is a potent and selective inhibitor of IRAK4, demonstrating significant potential for the treatment of various inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of **IRAK4-IN-16**, including detailed experimental protocols and pathway diagrams to support further research and development efforts.

Chemical Properties and Structure

IRAK4-IN-16, with the chemical name N-(1-phenyl-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide, is a small molecule inhibitor of IRAK4.[1] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	N-(1-phenyl-5-(piperidin-1- ylmethyl)-1H-benzo[d]imidazol- 2-yl)-3- (trifluoromethyl)benzamide	[1]
Synonyms	IRAK4 inhibitor 16	[1]
CAS Number	509093-72-5	[1][2][3]
Molecular Formula	C27H25F3N4O	[1][2][3]
Molecular Weight	478.519 g/mol	[2][3]
Purity	>98%	[1]
Solubility	Soluble in DMSO; Insoluble in water and ethanol	[4]
Storage	2 years at -20°C (powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO	[3]

Biological Activity and Selectivity

IRAK4-IN-16 is a highly potent inhibitor of IRAK4 kinase activity. It also exhibits excellent selectivity for IRAK4 over other kinases, including IRAK1 and TAK1.

Target	IC50	Selectivity vs. IRAK4	Reference
IRAK4	2.8 nM	-	[1]
IRAK1	-	217-fold	[1]
TAK1	-	892-fold	[1]
NF-κB (IL-1 induced)	0.3 μΜ	-	[1]

Signaling Pathway of IRAK4

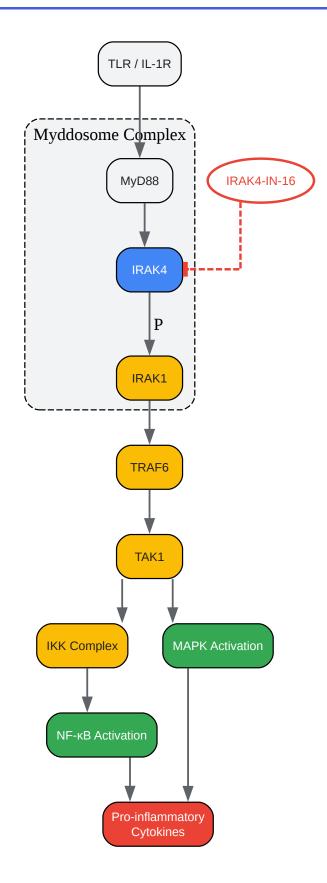






IRAK4 is a key mediator in the TLR and IL-1R signaling cascades, which are crucial for the innate immune response. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family members. IRAK4, as the most upstream kinase in this complex, phosphorylates and activates IRAK1, leading to the downstream activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-кB and AP-1, and the subsequent production of proinflammatory cytokines.





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Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.



Experimental Protocols In Vitro IRAK4 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against IRAK4 kinase.

Materials:

- Recombinant human IRAK4 enzyme
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
- ATP
- Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
- Test compound (e.g., IRAK4-IN-16) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplates (e.g., 384-well)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the diluted compound to the microplate wells.
- Prepare a kinase reaction mixture containing IRAK4 enzyme and substrate in kinase buffer.
- Add the kinase reaction mixture to the wells containing the test compound.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction according to the detection kit manufacturer's instructions.

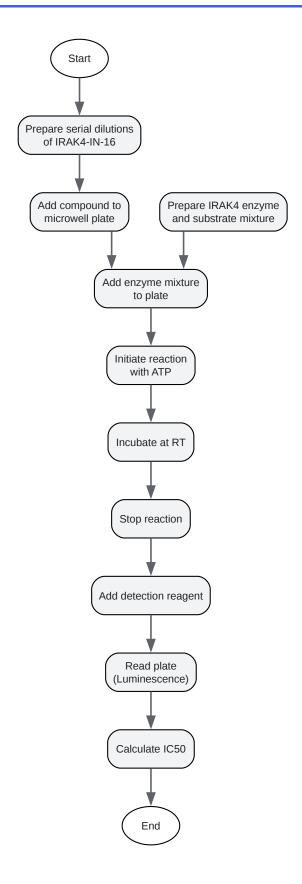






- Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.





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Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.



Cellular NF-kB Activation Assay

This protocol outlines a method to measure the inhibition of IL-1 β -induced NF- κ B activation in a cellular context.

Materials:

- Human monocytic cell line (e.g., THP-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Recombinant human IL-1β
- Test compound (e.g., IRAK4-IN-16) dissolved in DMSO
- Reagents for nuclear extraction
- Antibodies for Western blotting (anti-NF-κB p65, anti-lamin B1) or an ELISA-based NF-κB detection kit

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
- Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a predetermined time (e.g., 30 minutes) to induce NF-κB activation.
- Lyse the cells and separate the nuclear and cytoplasmic fractions.
- Determine the amount of NF-kB p65 subunit in the nuclear extracts using either Western blotting or a specific ELISA kit.
- For Western blotting, normalize the p65 signal to a nuclear loading control (e.g., Lamin B1).
- Calculate the percentage of inhibition of NF-kB nuclear translocation for each compound concentration.



• Determine the IC50 value from the dose-response curve.

Pharmacokinetic Properties

While detailed pharmacokinetic data for **IRAK4-IN-16** is not extensively published in peer-reviewed literature, it has been described as an orally bioavailable inhibitor with excellent pharmacokinetic properties.[1] For context, a summary of pharmacokinetic parameters for another orally bioavailable IRAK4 inhibitor, PF-06650833, is provided below. It is important to note that these values are not for **IRAK4-IN-16** and should be considered as a reference for a compound in the same class.

Parameter	Value (in Rats)	Reference
Clearance	56 mL/min/kg	[5]
Half-life (T1/2)	0.6 hours	[5]
Oral Bioavailability	34-50%	[5]

Conclusion

IRAK4-IN-16 is a potent and selective inhibitor of IRAK4 with promising chemical and biological properties for the development of novel anti-inflammatory therapies. Its ability to effectively block the TLR/IL-1R signaling pathway highlights its potential in treating a wide range of autoimmune and inflammatory disorders. The information provided in this technical guide, including the detailed protocols and pathway diagrams, serves as a valuable resource for researchers and drug development professionals working on IRAK4-targeted therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic profile of **IRAK4-IN-16** is warranted to fully elucidate its therapeutic potential.

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